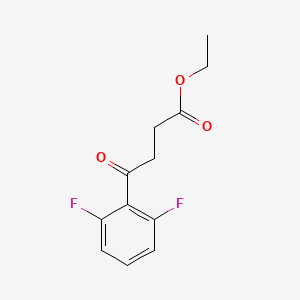

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHYKZRYTOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645625 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493004-53-8 |

Source

|

| Record name | Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a γ-keto ester, a class of compounds recognized for their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a detailed, in-depth exploration of a robust and reliable method for its synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of a primary synthetic pathway, and offers practical, field-proven insights into the experimental protocol. The core of this guide is a comprehensive methodology based on the Friedel-Crafts acylation, a classic and powerful C-C bond-forming reaction. We will dissect the reaction mechanism, provide a step-by-step protocol, discuss safety considerations, and outline methods for purification and characterization, equipping researchers with the knowledge to confidently and successfully synthesize this target molecule.

Introduction: The Significance and Strategy of γ-Keto Ester Synthesis

γ-Keto esters are valuable synthetic building blocks due to the presence of two distinct and reactive carbonyl functionalities, which can be manipulated selectively to construct complex molecular architectures.[1][2] The title compound, this compound, incorporates a difluorinated phenyl ring, a structural motif frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

Structural Analysis and Retrosynthesis

The target molecule consists of a 2,6-difluorophenyl group attached to a four-carbon chain containing a ketone and an ethyl ester. A logical retrosynthetic analysis points to two primary bond disconnections, suggesting two powerful synthetic strategies:

-

Friedel-Crafts Acylation: Disconnecting the bond between the aromatic ring and the keto group suggests an electrophilic aromatic substitution. This involves acylating 1,3-difluorobenzene with an electrophilic four-carbon chain, such as that derived from succinic acid.[3][4]

-

Organometallic Addition: Disconnecting the same bond from an organometallic perspective suggests the reaction of a 2,6-difluorophenyl nucleophile (e.g., a Grignard reagent) with a suitable four-carbon electrophile containing the ester functionality.[5]

While both pathways are viable, this guide will focus on the Friedel-Crafts acylation. This choice is predicated on its high reliability, predictable regioselectivity (acylation occurs para to one fluorine and ortho to the other), and the ready availability of starting materials. The reaction is a cornerstone of organic synthesis, and its thorough understanding is invaluable.[6][7]

The Selected Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming aryl ketones. It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] A key advantage over the related Friedel-Crafts alkylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution side reactions.[7]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (ethyl 4-chloro-4-oxobutyrate), making it a better leaving group.

-

Electrophilic Attack: The resulting resonance-stabilized acylium ion is attacked by the π-system of 1,3-difluorobenzene to form a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the aromatic ring, restoring aromaticity and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the product ketone, requiring the use of stoichiometric amounts of the catalyst.

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. The quantities provided are for a representative laboratory scale; however, they can be adjusted as needed.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |

| 1,3-Difluorobenzene | 114.09 | 5.70 g (4.9 mL) | 50.0 | Substrate |

| Ethyl 4-chloro-4-oxobutyrate | 164.59 | 8.23 g | 50.0 | Acylating Agent[8] |

| Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 55.0 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

| Hydrochloric Acid (HCl) | 36.46 | ~50 mL (2M aq.) | - | For workup/quenching |

| Saturated Sodium Bicarbonate | - | ~50 mL | - | For neutralization |

| Brine | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Step-by-Step Methodology

Safety First: This procedure involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[9][10][11]

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagent Preparation:

-

In the reaction flask, suspend anhydrous aluminum chloride (7.33 g, 55.0 mmol) in anhydrous dichloromethane (50 mL).

-

In the dropping funnel, prepare a solution of ethyl 4-chloro-4-oxobutyrate (8.23 g, 50.0 mmol) and 1,3-difluorobenzene (5.70 g, 50.0 mmol) in anhydrous dichloromethane (50 mL).

-

-

Reaction Execution:

-

Cool the AlCl₃ suspension in an ice-water bath to 0 °C with vigorous stirring.

-

Add the solution from the dropping funnel dropwise to the cooled AlCl₃ suspension over approximately 30-45 minutes. Maintain the internal temperature below 5 °C. The reaction is exothermic, and a slow addition rate is crucial.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.

-

-

Work-up and Quenching:

-

Once the reaction is deemed complete, cool the flask back down to 0 °C in an ice bath.

-

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in the fume hood.

-

Slowly and cautiously pour the reaction mixture onto crushed ice (~100 g) in a large beaker, stirring manually with a glass rod.

-

Once the initial vigorous reaction subsides, add 2M HCl (~50 mL) to dissolve any remaining aluminum salts.

-

-

Product Isolation:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers. Wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution ), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Experimental Workflow Visualization

Figure 2: General workflow for the synthesis and purification.

Purification and Characterization

The crude product obtained after rotary evaporation is typically an oil or semi-solid and requires further purification to remove unreacted starting materials and side products.

Purification by Column Chromatography

Column chromatography using silica gel is an effective method for purifying the target compound.[12]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient solvent system of ethyl acetate in hexanes is recommended, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate) to elute the product.

-

Monitoring: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data would include:

-

¹H NMR: Signals corresponding to the aromatic protons of the 2,6-difluorophenyl ring, the two methylene groups of the butyrate chain (appearing as distinct triplets), and the ethyl ester group (a quartet and a triplet).

-

¹³C NMR: Resonances for the ketone and ester carbonyls, aromatic carbons (with C-F coupling), and the aliphatic carbons of the ethyl and butyrate moieties.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₂H₁₂F₂O₃, MW = 242.22 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone and the ester groups.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Wet reagents or glassware deactivating the AlCl₃ catalyst. | Ensure all glassware is rigorously dried. Use fresh, anhydrous AlCl₃ and solvent. |

| Incomplete reaction. | Increase reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., reflux in DCM), monitoring by TLC. | |

| Dark, Tarry Crude Product | Reaction temperature was too high, leading to polymerization/decomposition. | Maintain strict temperature control, especially during the addition of reagents. Ensure efficient stirring. |

| Difficult Purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography. Try a different solvent system (e.g., dichloromethane/hexanes). |

Conclusion

The Friedel-Crafts acylation provides a direct, efficient, and scalable route for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable synthetic intermediate. The key to success lies in the rigorous exclusion of moisture, careful temperature management during the exothermic addition and quenching steps, and systematic purification. This guide provides the foundational knowledge and practical steps necessary for scientists to incorporate this synthesis into their research and development workflows.

References

-

Title: Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates Source: PubMed URL: [Link]

-

Title: One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes Source: Organic Chemistry Portal URL: [Link]

-

Title: Formation of γ-‐Keto Esters from β Source: Organic Syntheses URL: [Link]

- Title: Process for preparing gamma-substituted beta-keto esters Source: Google Patents URL

-

Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: PMC - NIH URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"Preparation of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate"

An In-depth Technical Guide to the Preparation of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable ketoester intermediate in the development of advanced pharmaceutical compounds and fine chemicals. The primary focus is on a robust and scalable two-step synthetic pathway commencing with a Friedel-Crafts acylation, followed by Fischer esterification. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound is a fluorinated aryl ketoester. The incorporation of a 2,6-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates to their biological targets. Consequently, reliable access to this building block is of significant interest.

The most logical and industrially scalable approach to constructing this molecule involves forming the aryl-ketone bond first, followed by the installation of the ethyl ester. This retrosynthetic analysis points towards a Friedel-Crafts acylation between 1,3-difluorobenzene and a succinic acid derivative as the key carbon-carbon bond-forming step.

Caption: High-level workflow for the synthesis of the target compound.

Primary Synthetic Pathway: A Two-Step Approach

Step 1: Synthesis of 4-(2,6-Difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Principle & Mechanistic Insight: The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of an aryl ketone.[1] In this step, succinic anhydride is used as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.

A critical consideration is the stoichiometry of the Lewis acid. More than two equivalents of AlCl₃ are necessary. The first equivalent activates the succinic anhydride, and a second equivalent complexes with the carbonyl group of the newly formed ketone product. This complexation deactivates the aromatic ring, preventing further acylation (polyacylation), which is a common issue in Friedel-Crafts alkylations but not acylations.[1] The fluorine atoms on the aromatic ring are deactivating yet ortho, para-directing. The acylation occurs at the 2-position (ortho to one fluorine and para to the other), which is sterically hindered but electronically activated. The reaction is typically performed in a non-reactive solvent like nitrobenzene or dichloromethane at low temperatures to control regioselectivity.[2]

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 1,3-Difluorobenzene | 114.09 | 1.0 | (user defined) |

| Succinic Anhydride | 100.07 | 1.1 | (calculated) |

| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 2.5 | (calculated) |

| Dichloromethane (DCM), anhydrous | - | - | (solvent) |

| 5 M Hydrochloric Acid (HCl) | - | - | (for workup) |

Procedure:

-

Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried.

-

Reagent Charging: Charge the flask with 1,3-difluorobenzene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice-water bath.

-

Lewis Acid Addition: Under a steady stream of nitrogen, add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.

-

Acylating Agent Addition: Dissolve succinic anhydride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3] Stir vigorously until all the aluminum salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2,6-difluorophenyl)-4-oxobutanoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene or ethyl acetate/hexanes) to yield a crystalline solid.[2]

Step 2: Fischer Esterification to Yield the Final Product

Principle & Mechanistic Insight: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. In this step, the 4-(2,6-difluorophenyl)-4-oxobutanoic acid is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process. Using ethanol as the solvent (a large excess) drives the equilibrium towards the formation of the ethyl ester product, ensuring a high yield.[2]

Experimental Protocol:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| 4-(2,6-difluorophenyl)-4-oxobutanoic acid | 214.15 | 1.0 | (user defined) |

| Ethanol, absolute | 46.07 | Large Excess | (solvent) |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic | ~5 drops |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | (for workup) |

Procedure:

-

Setup: In a round-bottom flask, dissolve the 4-(2,6-difluorophenyl)-4-oxobutanoic acid (1.0 eq) from Step 1 in absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-8 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Exercise caution during the bicarbonate wash due to CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The final product is typically an oil or low-melting solid. If necessary, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.[4]

Alternative Synthetic Strategies

While the Friedel-Crafts acylation route is the most direct, other modern cross-coupling methods could theoretically be employed, offering alternative pathways for researchers facing specific challenges with the primary route.

-

Grignard-based Approach: A Grignard reagent could be formed from 1-bromo-2,6-difluorobenzene. This powerful nucleophile could then react with a suitable electrophile like ethyl succinyl chloride.[5] However, controlling the reaction to prevent double addition to the ester group of the acyl chloride can be challenging.[6][7]

-

Suzuki Coupling: A palladium-catalyzed Suzuki-Miyaura coupling could be envisioned between (2,6-difluorophenyl)boronic acid and a suitable partner like ethyl 4-bromobutanoate.[8][9] This method offers excellent functional group tolerance but requires more specialized starting materials and catalysts.[10][11]

Purification and Characterization

Purification:

-

Recrystallization: The intermediate carboxylic acid is often a solid that can be effectively purified by recrystallization.

-

Column Chromatography: The final ester product, if impure, is best purified using silica gel column chromatography. A typical eluent system would be a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.[4]

Characterization: The structural integrity of the final product, this compound, should be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl group and the butyrate backbone.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) |

| -CH₃ (Ethyl ester) | ~1.25 | Triplet (t) | 3H | ~7.1 |

| -CH₂- (Butyrate, C3) | ~2.80 | Triplet (t) | 2H | ~6.5 |

| -CH₂- (Butyrate, C2) | ~3.30 | Triplet (t) | 2H | ~6.5 |

| -OCH₂- (Ethyl ester) | ~4.15 | Quartet (q) | 2H | ~7.1 |

| Aromatic Protons | ~7.00 - 7.50 | Multiplet (m) | 3H | - |

Note: As a β-keto ester, this compound may exhibit keto-enol tautomerism, which would result in a second, minor set of peaks in the NMR spectrum, particularly for the protons on carbons 2 and 3.[12]

-

¹³C NMR (100 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) |

| -C H₃ (Ethyl ester) | ~14.2 |

| -C H₂- (Butyrate, C3) | ~28.0 |

| -C H₂- (Butyrate, C2) | ~33.5 |

| -OC H₂- (Ethyl ester) | ~60.8 |

| Aromatic C -H | ~112-132 |

| Aromatic C -F (ipso) | ~160-165 (doublet) |

| C =O (Ester) | ~172.5 |

| C =O (Ketone) | ~202.0 |

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 243.08.

-

Infrared (IR, neat): Key absorptions (ν, cm⁻¹) expected around 1735 (C=O, ester), 1695 (C=O, aryl ketone), 1625 & 1590 (C=C, aromatic), and 1250-1050 (C-F and C-O stretch).

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

1,3-Difluorobenzene: Flammable liquid and irritant.

-

Concentrated Sulfuric Acid: Extremely corrosive. Add slowly and carefully.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Work-up Quenching: The quenching of the Friedel-Crafts reaction with water/acid is highly exothermic. Perform this step slowly and with adequate cooling to control the release of heat and HCl gas.

Conclusion

The preparation of this compound is reliably achieved through a two-step process involving Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, followed by Fischer esterification of the resulting carboxylic acid. This guide provides the necessary theoretical background and detailed protocols to enable researchers to successfully synthesize and purify this important chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe outcome.

References

- Benchchem. Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.

-

Eaton, P. E., & Hormann, R. E. (1987). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link].

-

Kim, H., et al. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. Available at: [Link].

-

Chemistry Steps. Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link].

-

University of California, Irvine. Grignard Reaction. UCI Department of Chemistry. Available at: [Link].

-

SynArchive. Suzuki Coupling. SynArchive. Available at: [Link].

-

Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link].

-

Callum, J. & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Available at: [Link].

-

Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link].

- Benchchem. Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. Benchchem.

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link].

-

Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link].

- Benchchem. An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate. Benchchem.

- Benchchem. Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols. Benchchem.

-

LibreTexts Chemistry. 13.11: Characteristics of ¹³C NMR Spectroscopy. LibreTexts. Available at: [Link].

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. youtube.com [youtube.com]

- 8. synarchive.com [synarchive.com]

- 9. nbinno.com [nbinno.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated γ-Keto Esters

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the vast landscape of fluorinated scaffolds, γ-keto esters, and specifically those bearing a difluorophenyl moiety, represent a class of compounds with significant potential in drug discovery and development. Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a key exemplar of this structural motif, serving as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive exploration of the plausible and chemically sound reaction mechanism for the synthesis of this important fluorinated building block.

The Proposed Synthetic Pathway: An Analogy to the Acetoacetic Ester Synthesis

While a direct, single-pot synthesis of this compound may not be extensively documented, a highly plausible and efficient three-step reaction sequence can be proposed based on fundamental principles of organic chemistry, closely mirroring the classical acetoacetic ester synthesis. This pathway involves:

-

Enolate Formation: Deprotonation of ethyl acetoacetate to form a nucleophilic enolate.

-

Acylation: Nucleophilic attack of the enolate on 2,6-difluorobenzoyl chloride.

-

Hydrolysis and Decarboxylation: Conversion of the intermediate β-keto ester to the final γ-keto ester product.

This guide will dissect each of these steps, providing a detailed mechanistic explanation and a comprehensive experimental protocol.

Part 1: The Core Reaction Mechanism

The overall transformation can be visualized as the coupling of a four-carbon ester chain with a 2,6-difluorobenzoyl group, followed by the removal of an acetyl group.

Caption: Overall synthetic transformation.

Step 1: Enolate Formation - The Crucial Nucleophile

The synthesis commences with the deprotonation of ethyl acetoacetate at the α-carbon (the carbon between the two carbonyl groups). The hydrogens on this carbon are particularly acidic due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups, which stabilize the resulting conjugate base through resonance.

A strong base is required for this deprotonation. While sodium ethoxide is commonly used, magnesium ethoxide offers a compelling alternative. The divalent magnesium ion can chelate with the two carbonyl oxygens of the ethyl acetoacetate enolate, holding it in a rigid conformation that can enhance the selectivity of the subsequent acylation step.

Caption: Acylation of the enolate with 2,6-difluorobenzoyl chloride.

Step 3: Hydrolysis and Decarboxylation - The Final Transformation

The final step involves the hydrolysis of the ester group and subsequent decarboxylation. This is typically achieved by heating the intermediate in the presence of aqueous acid (e.g., sulfuric acid or hydrochloric acid).

First, the ethyl ester is hydrolyzed to a carboxylic acid. The resulting molecule is a β-keto acid, which is thermally unstable. Upon heating, the β-keto acid undergoes decarboxylation through a cyclic six-membered transition state, leading to the expulsion of carbon dioxide and the formation of an enol. This enol then rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.

Caption: Hydrolysis and decarboxylation of the intermediate.

Part 2: Experimental Protocol

This protocol is a representative procedure adapted from established methods for the acylation of β-keto esters and subsequent hydrolysis and decarboxylation. [2][3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 2.43 g | 0.10 | |

| Anhydrous Ethanol | 46.07 | 50 mL | - | |

| Ethyl Acetoacetate | 130.14 | 13.01 g | 0.10 | Freshly distilled |

| 2,6-Difluorobenzoyl Chloride | 176.55 | 17.65 g | 0.10 | |

| Anhydrous Toluene | 92.14 | 150 mL | - | |

| 10% Sulfuric Acid | - | 100 mL | - | |

| Saturated Sodium Bicarbonate | - | 100 mL | - | |

| Brine | - | 50 mL | - | |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |

| Diethyl Ether | 74.12 | - | - | For extraction |

Step-by-Step Methodology

Step 1: Preparation of Magnesium Ethoxide and Enolate Formation

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (2.43 g, 0.10 mol) and a small crystal of iodine (as an initiator).

-

Add 10 mL of anhydrous ethanol to the flask. The reaction should initiate, as evidenced by the disappearance of the iodine color and the evolution of hydrogen gas.

-

Once the reaction has started, add the remaining 40 mL of anhydrous ethanol dropwise at a rate that maintains a gentle reflux.

-

After all the magnesium has reacted, cool the resulting solution of magnesium ethoxide to room temperature.

-

Slowly add freshly distilled ethyl acetoacetate (13.01 g, 0.10 mol) to the magnesium ethoxide solution with stirring.

-

Heat the mixture to reflux for 1 hour to ensure complete formation of the magnesium enolate.

Step 2: Acylation

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve 2,6-difluorobenzoyl chloride (17.65 g, 0.10 mol) in 50 mL of anhydrous toluene and add this solution to the dropping funnel.

-

Add the 2,6-difluorobenzoyl chloride solution dropwise to the cold enolate solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Hydrolysis and Decarboxylation

-

To the reaction mixture, cautiously add 100 mL of 10% sulfuric acid.

-

Heat the two-phase mixture to reflux with vigorous stirring for 4-6 hours. The hydrolysis and decarboxylation will occur during this time.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Part 3: Applications and Future Directions

This compound is a valuable building block for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the difluorophenyl group can enhance the biological activity and pharmacokinetic properties of derivative compounds. [1] Derivatives of 4-oxo-4-phenylbutanoic acid have been investigated for a range of biological activities. For instance, certain derivatives have been identified as potent and selective S1P1 receptor agonists, which have potential applications in the treatment of autoimmune diseases. [5]The γ-keto ester functionality in the target molecule provides a handle for further chemical modifications, such as the synthesis of heterocyclic compounds like pyrazoles and pyrimidines, which are common scaffolds in drug discovery.

The development of efficient and scalable synthetic routes to fluorinated building blocks like this compound is crucial for advancing the field of medicinal chemistry. Further research could focus on optimizing the reaction conditions, exploring alternative catalysts, and developing one-pot procedures to improve the overall efficiency of the synthesis.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Yan, S., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

-

Ghosh, R., & Desiraju, G. R. (2018). Benzoyl chloride and its fluorinated analogues. CrystEngComm, 20(15), 2053-2063. [Link]

-

Shriner, R. L., Schmidt, A. G., & Roll, L. J. (1941). Ethyl Benzoylacetate. Organic Syntheses, 21, 43. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Kim, D. Y., et al. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(8), 1367–1370. [Link]

-

Sandford, G., et al. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 284-292. [Link]

-

McElvain, S. M., & Weber, K. H. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 12. [Link]

-

Drake, N. L., Smith, L., & Williams, J. W. (1941). Ethyl diacetylacetate. Organic Syntheses, 21, 47. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355601, Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. Retrieved from [Link]

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(14), 2622–2624. [Link]

- Scheper, W. M. (1964). Anti-Inflammatory Agents.

-

Hutchinson, J., Sandford, G., & Vaughan, J. F. S. (1998). Alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate as a route to functionalised α-fluoro-ketones. Tetrahedron, 54(12), 2867-2876. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Precursors for Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate Synthesis

This guide provides a comprehensive overview of the synthetic pathways and critical precursors for the preparation of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various biologically active molecules. Designed for researchers, chemists, and professionals in drug development, this document delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into the selection of precursors for two primary synthetic strategies: Friedel-Crafts acylation and Claisen condensation.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the 2,6-difluorophenyl moiety can enhance metabolic stability and binding affinity of target molecules due to the unique electronic properties of the fluorine atoms. The β-ketoester functionality provides a versatile handle for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. Understanding the synthesis of this intermediate is crucial for the efficient and scalable production of novel compounds.

Synthetic Strategy 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring. In the context of this compound synthesis, this approach typically involves two key steps: the acylation of 1,3-difluorobenzene followed by esterification of the resulting ketoacid.

Core Precursors for the Friedel-Crafts Route:

| Precursor | Role in Synthesis | Key Considerations |

| 1,3-Difluorobenzene | Aromatic substrate | The starting material that forms the core of the final product. |

| Succinic Anhydride | Acylating agent | Reacts with 1,3-difluorobenzene in the presence of a Lewis acid to form the carbon skeleton.[1][2][3] |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst | Activates the succinic anhydride for electrophilic aromatic substitution.[4] |

| Ethanol (EtOH) | Esterifying agent | Reacts with the carboxylic acid group of the intermediate to form the final ethyl ester. |

| Acid Catalyst (e.g., H₂SO₄) | Catalyst for esterification | Promotes the reaction between the carboxylic acid and ethanol. |

Mechanistic Rationale:

The synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[1][2] The Lewis acid, typically aluminum chloride, coordinates to one of the carbonyl oxygens of the anhydride, generating a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring of 1,3-difluorobenzene then attacks this electrophile. The directing effects of the two fluorine atoms favor acylation at the 4-position. A subsequent workup quenches the reaction and hydrolyzes the intermediate to yield 4-(2,6-difluorophenyl)-4-oxobutanoic acid. The final step involves a classic Fischer esterification, where the carboxylic acid is heated in the presence of ethanol and a catalytic amount of strong acid to produce the desired ethyl ester.

Diagram: Friedel-Crafts Acylation Pathway

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation and Esterification

Part A: Synthesis of 4-(2,6-Difluorophenyl)-4-oxobutanoic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a powder addition funnel, add anhydrous aluminum chloride (2.2 eq.) to a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add succinic anhydride (1.0 eq.) portion-wise to the stirred suspension.

-

Aromatic Substrate Addition: To this mixture, add 1,3-difluorobenzene (1.1 eq.) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-50 °C for DCM, or higher for DCE) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with a 10% sodium hydroxide solution to extract the acidic product into the aqueous layer.

-

Acidification and Product Collection: Separate the aqueous layer and acidify it with concentrated HCl until the product precipitates. Filter the solid product, wash it with cold water, and dry under vacuum.

Part B: Esterification to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-(2,6-difluorophenyl)-4-oxobutanoic acid from Part A in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Synthetic Strategy 2: Crossed Claisen Condensation

The crossed Claisen condensation offers a more direct route to the target molecule, forming the β-ketoester in a single step.[5] This strategy relies on the reaction of an ester enolate with a different ester that cannot self-condense.

Core Precursors for the Claisen Condensation Route:

| Precursor | Role in Synthesis | Key Considerations |

| 2,6-Difluorobenzoyl Chloride | Precursor to the electrophilic ester | A reactive starting material for the synthesis of ethyl 2,6-difluorobenzoate. |

| Ethanol (EtOH) | Reactant for ester formation | Reacts with 2,6-difluorobenzoyl chloride to form the key electrophilic ester. |

| Ethyl Acetate | Source of the nucleophilic enolate | The α-protons are deprotonated by a strong base to form the attacking nucleophile.[6] |

| Sodium Ethoxide (NaOEt) | Strong base | Deprotonates ethyl acetate to generate the enolate required for the condensation reaction.[5][6] |

Mechanistic Rationale:

This pathway begins with the preparation of ethyl 2,6-difluorobenzoate from 2,6-difluorobenzoyl chloride and ethanol. This ester, lacking α-hydrogens, is an ideal electrophile for a crossed Claisen condensation.[7] In the main reaction, a strong base, such as sodium ethoxide, deprotonates ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2,6-difluorobenzoate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the desired β-keto ester, this compound. A final acidic workup is necessary to neutralize any remaining base and the enolate product.

Diagram: Claisen Condensation Pathway

Caption: Synthetic workflow for this compound via Claisen condensation.

Experimental Protocol: Crossed Claisen Condensation

Part A: Synthesis of Ethyl 2,6-difluorobenzoate

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Cool the solution to 0 °C in an ice bath. Add a solution of absolute ethanol (1.1 eq.) and pyridine (1.1 eq.) in DCM dropwise from the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by distillation.

Part B: Crossed Claisen Condensation

-

Base Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) in small pieces to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of ethyl acetate (1.2 eq.) in anhydrous toluene or THF dropwise at room temperature.

-

Addition of Electrophile: To this enolate solution, add a solution of ethyl 2,6-difluorobenzoate (1.0 eq.) from Part A in the same solvent dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. After overnight stirring, heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of ~5-6 with a dilute solution of sulfuric or hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: Friedel-Crafts acylation followed by esterification, or a direct crossed Claisen condensation. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and purification considerations. The Friedel-Crafts route is a well-established and robust method, while the Claisen condensation offers a more atom-economical approach. A thorough understanding of the precursors and reaction mechanisms outlined in this guide will empower researchers to make informed decisions in their synthetic endeavors.

References

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

- Google Patents. (n.d.). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.

-

Nakhate, V. V., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1335–1342. Retrieved from [Link]

-

YouTube. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a difluorophenyl group, a ketone, and an ester moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules. The presence of the difluorophenyl ring is of particular interest, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis and safe handling.

Chemical Structure and Key Features

This compound possesses a molecular formula of C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . The molecule's reactivity is primarily dictated by the ketone and ester functional groups, while the 2,6-difluorophenyl ring influences its electronic properties and steric hindrance.

Caption: Chemical structure of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes both reported data for structurally similar compounds and predicted values. These predictions are based on established chemical principles and data from related molecules.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂F₂O₃ | - |

| Molecular Weight | 242.22 g/mol | |

| Physical State | White solid (Predicted) | Based on Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate |

| Melting Point | Not available | - |

| Boiling Point | Predicted to be > 200 °C at 760 mmHg | Based on related structures like ethyl 4-chloro-4-oxobutyrate (88-90 °C/11 mmHg)[1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. | Based on general solubility of similar organic esters[2][3] |

| pKa | Not available | - |

| Density | Predicted to be > 1.1 g/cm³ | Based on related structures like ethyl 4-chloro-4-oxobutyrate (1.155 g/mL)[1] |

Proposed Synthesis

A plausible synthetic route to this compound involves a Friedel-Crafts acylation reaction. This well-established method is commonly used for the preparation of aryl ketones.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

-

Addition of Acylating Agent: Slowly add a solution of ethyl 4-chloro-4-oxobutyrate[1] in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Data

The following are predicted spectral characteristics based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the butyrate chain, as well as the aromatic protons.

-

Ethyl group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at approximately 4.1 ppm (2H, -OCH₂-).

-

Butyrate chain: Two triplets at approximately 2.8 ppm (2H, -CH₂CO-) and 3.2 ppm (2H, -ArCOCH₂-).

-

Aromatic protons: A multiplet in the range of 6.9-7.5 ppm (3H).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Butyrate chain: Signals around 28 ppm and 35 ppm for the two methylene carbons.

-

Carbonyl carbons: A signal for the ester carbonyl around 172 ppm and a signal for the ketone carbonyl around 195 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (110-165 ppm), with the carbons attached to fluorine showing characteristic splitting. Quaternary carbons, such as those attached to fluorine, are expected to have lower intensity signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.

-

C=O stretching (ester): A strong band around 1735 cm⁻¹.

-

C=O stretching (ketone): A strong band around 1690 cm⁻¹.

-

C-F stretching: Strong bands in the region of 1100-1300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 242.

-

Major Fragments: Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 197), the ethyl group (-C₂H₅, m/z = 213), and cleavage of the butyrate chain.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Hazards: The compound may be an irritant to the eyes, skin, and respiratory system.[5] Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Potential Applications

The structural motifs within this compound make it a promising candidate for various applications in research and development:

-

Medicinal Chemistry: As a building block for the synthesis of novel pharmaceutical compounds. The difluorophenyl group can enhance biological activity and improve pharmacokinetic profiles.

-

Agrochemicals: As a precursor for the development of new pesticides and herbicides.

-

Materials Science: For the synthesis of fluorinated polymers and other advanced materials with unique properties.

Conclusion

This compound is a chemical compound with significant potential for synthetic applications. While experimental data on its physicochemical properties are scarce, this guide provides a comprehensive overview based on the analysis of its structure and data from related compounds. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers interested in working with this molecule. As with any chemical, proper safety precautions should be observed during handling and use.

References

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033889). [Link]

- Google P

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

The Good Scents Company. Ethyl butyrate (CAS 105-54-4): Odor profile, Properties, & IFRA compliance. [Link]

-

ODOWELL. Ethyl Isobutyrate manufacturers and suppliers in China. [Link]

- Google Patents.

- Google Patents. PROCESS FOR THE PREPARATION OF 4,4-DIFLUORO-3-OXOBUTANOIC ACID ESTERS.

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

National Institute of Standards and Technology. Ethyl ether - the NIST WebBook. [Link]

-

ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... [Link]

-

SpectraBase. Ethyl 4-chloro-4-oxobutyrate - Optional[MS (GC)] - Spectrum. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

SpectraBase. Ethyl 4,4,4-trifluorobutyrate - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. Ethyl 4,4,4-Trifluorobutyrate. [Link]

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. [Link]

Sources

An In-depth Technical Guide to 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile (CAS Number: 493004-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile, a heterocyclic compound with significant potential in medicinal chemistry. The document details its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The imidazole scaffold is a well-established pharmacophore, and its combination with a bromophenyl moiety and a picolinonitrile group suggests a rich chemical space for exploration.[1][2]

Chemical and Physical Properties

While experimental data for 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile is not extensively available in public literature, its properties can be inferred from structurally similar compounds. The presence of the bromophenyl and imidazole groups contributes to its aromaticity and potential for various intermolecular interactions.[3][4] The thioether linkage provides flexibility, while the picolinonitrile moiety can act as a hydrogen bond acceptor and participate in other binding interactions.

Table 1: Physicochemical Properties of 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile and Related Analogs

| Property | Value (Estimated for Target Compound) | Analog Compound | Analog Value | Reference |

| Molecular Formula | C₁₅H₈BrN₅S | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | C₁₃H₁₅BrN₂S | [5] |

| Molecular Weight | 386.23 g/mol | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | 311.24 g/mol | [5] |

| Melting Point | 180-200 °C | 2-(2-Hydroxyphenyl)-1,4,5-triphenyl imidazole | 250-254 °C | [6] |

| LogP | 3.5 - 4.5 | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | 4.26 | [5] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | 17.82 Ų | [5] |

| Hydrogen Bond Donors | 1 | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | 5-(4-Bromophenyl)-1-(2-methylpropyl)-1H-imidazole-2-thiol | 3 | [5] |

Synthesis

A plausible and efficient synthetic route to 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile involves a two-step process. The first step is the synthesis of the key intermediate, 5-(4-bromophenyl)-1H-imidazole-2-thiol. The second step is the S-alkylation of this intermediate with a suitable picolinonitrile derivative.

Synthesis of 5-(4-bromophenyl)-1H-imidazole-2-thiol (Intermediate 1)

The synthesis of the imidazole-2-thiol intermediate can be achieved through the cyclization of an α-haloketone with thiourea.

Figure 1: Proposed synthesis of the key intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.2 eq).

-

Reaction Condition: Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield 5-(4-bromophenyl)-1H-imidazole-2-thiol.

Synthesis of 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile (Final Product)

The final product is synthesized via a nucleophilic substitution reaction between the intermediate thiol and a suitable picolinonitrile derivative, such as 4-chloropicolinonitrile.

Figure 2: Final synthesis step of the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 5-(4-bromophenyl)-1H-imidazole-2-thiol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) and 4-chloropicolinonitrile (1.1 eq).

-

Reaction Condition: Heat the reaction mixture at 80°C for 8-12 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to afford the final product.

Potential Biological Activities

While specific biological data for 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile is not yet reported, the structural motifs present suggest potential therapeutic applications.

Anticancer Activity

Imidazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[7] The imidazole ring can interact with various biological targets. Furthermore, thioether-containing compounds have also shown significant anticancer effects.[1] The bromophenyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Thioether and imidazole-based compounds have been reported to possess significant antimicrobial and antifungal activities.[1][2] The combination of these pharmacophores in the target molecule makes it a promising candidate for the development of new antimicrobial agents. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Future Perspectives

The synthesis and biological evaluation of 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile and its analogs represent a promising avenue for drug discovery. Further studies should focus on:

-

Optimization of the synthetic protocol: To improve yields and purity.

-

In-depth biological screening: To evaluate its efficacy against a panel of cancer cell lines and microbial strains.

-

Structure-Activity Relationship (SAR) studies: To identify key structural features for enhanced activity and selectivity.

-

Mechanism of action studies: To elucidate the molecular targets and pathways involved in its biological effects.

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and potential applications of 4-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)picolinonitrile. Based on the analysis of its structural components, this compound emerges as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided synthetic route offers a practical approach for its preparation, enabling further investigation into its biological profile.

References

-

BenchChem. 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol | 1105189-61-4.

-

Ali, E. A., Al-Ashmawy, A. A. K., Anwar, M. M., & Khalifa, N. M. (2022). Different imidazole and thioether-based compounds of significant antimicrobial and anticancer effects. ResearchGate.

-

In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][5][8]thiadiazoles. National Institutes of Health. (2024).

-

ChemScene. 5-(4-Bromophenyl)-1-(2-methylpropyl)-1h-imidazole-2-thiol | 796084-50-9.

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [No Source Found]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. (2018).

-

PubChem. 1-(4-Bromophenyl)imidazole.

-

Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate. (2025).

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. (2024).

-

BenchChem. Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles.

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. (2022).

-

PubChem. 5-phenyl-2-(2-thiophen-2-ylethyl)-1H-imidazole.

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (2023).

- Structural modifications and biomedical applications of p-extended, p-fused, and non-fused tetra-substituted imidazole deriv

-

Santa Cruz Biotechnology. 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol.

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. (2019).

-

MICROWAVE SYNTHESIS OF 3- AND 4-SUBSTITUTED-5-((3- PHENYLPROPYL)THIO)-4H-1,2,4-TRIAZOLES. DergiPark. (2021).

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Institutes of Health. (2022).

-

Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate. (2025).

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. (2021).

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. (2022).

- 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol. [No Source Found]

-

PubChem. 2-Phenylimidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Strategic Importance of Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate

Abstract

Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrate is a highly valuable ketoester intermediate in modern medicinal chemistry. Its unique structural motif, featuring a difluorinated phenyl ring, provides a critical building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies. This guide elucidates the logical synthetic pathway for this compound, focusing on the foundational principles of the Friedel-Crafts acylation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the compound's strategic significance in drug discovery pipelines.

Introduction and Strategic Significance

This compound is a synthetic organic compound whose value lies not in its direct therapeutic activity, but in its role as a sophisticated molecular scaffold. The presence of two fluorine atoms on the phenyl ring at the 2- and 6-positions is of paramount importance. These electron-withdrawing groups significantly modulate the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative drug candidates. The oxobutyrate chain provides a versatile chemical handle for subsequent modifications, allowing for the construction of diverse and complex molecular architectures.

While a singular "discovery" event for this specific intermediate is not prominently documented in seminal literature, its existence is a logical consequence of established synthetic strategies aimed at producing fluorinated aryl ketones. Its history is intrinsically tied to the development of synthetic routes for active pharmaceutical ingredients (APIs) where this particular substitution pattern was identified as crucial for efficacy.

The Genesis of Synthesis: A Retrosynthetic Approach

From a synthetic chemist's perspective, the most logical and efficient pathway to construct this compound is through an electrophilic aromatic substitution. The core of this strategy is the formation of the carbon-carbon bond between the aromatic ring and the keto-carbonyl group. The premier reaction for achieving this transformation is the Friedel-Crafts acylation , a cornerstone of organic synthesis first described in 1877.[1]

The retrosynthetic breakdown is straightforward: the target molecule is disconnected at the aryl-carbonyl bond, leading to two key precursors:

-

An activated aromatic ring: 1,3-Difluorobenzene.

-

A four-carbon acylating agent with an ester terminus: A derivative of succinic acid, such as succinic anhydride or ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride).

The choice of 1,3-difluorobenzene as the starting material is dictated by the target's substitution pattern. The Friedel-Crafts acylation of this substrate is the most direct method to introduce the required butyrate chain.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to generate a highly reactive electrophile, the acylium ion.[2][3]

Step 1: Generation of the Acylium Ion The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of ethyl 4-chloro-4-oxobutyrate. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.

Step 2: Electrophilic Attack The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The fluorine atoms are deactivating, but the ring is still sufficiently nucleophilic to react. Acylation occurs primarily at the 4-position (para to one fluorine and ortho to the other), which is sterically accessible and electronically favored.

Step 3: Re-aromatization The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, releasing HCl as a byproduct.

Step 4: Complexation The product, an aryl ketone, is a Lewis base and will complex with the strong Lewis acid catalyst (AlCl₃). Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.[3]

Sources

Methodological & Application

The Versatile Role of Ethyl 4-(2,6-difluorophenyl)-4-oxobutanoate in the Synthesis of Heterocyclic Scaffolds